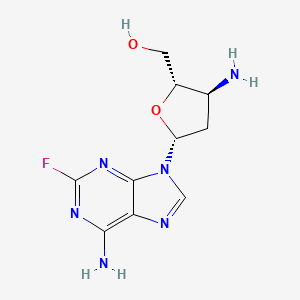

3'-Amino-2',3'-dideoxy-2-fluoroadenosine

CAS No.:

Cat. No.: VC15880115

Molecular Formula: C10H13FN6O2

Molecular Weight: 268.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FN6O2 |

|---|---|

| Molecular Weight | 268.25 g/mol |

| IUPAC Name | [(2S,3S,5R)-3-amino-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |

| Standard InChI | InChI=1S/C10H13FN6O2/c11-10-15-8(13)7-9(16-10)17(3-14-7)6-1-4(12)5(2-18)19-6/h3-6,18H,1-2,12H2,(H2,13,15,16)/t4-,5+,6+/m0/s1 |

| Standard InChI Key | SZVPVHHHZBIOFV-KVQBGUIXSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)N |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)N |

Introduction

Chemical Identity and Structural Features

3'-Amino-2',3'-dideoxy-2-fluoroadenosine (IUPAC name: 3'-amino-2',3'-dideoxy-2-fluoroadenosine) is a fluorinated nucleoside analogue derived from adenosine. Its molecular formula is C₁₀H₁₂FN₅O₃, with a molecular weight of 285.23 g/mol. The compound’s structure features:

-

A fluorine atom at the 2' position of the ribose sugar, enhancing enzymatic stability.

-

An amino group (-NH₂) at the 3' position, replacing the native hydroxyl group.

-

Deoxygenation at both 2' and 3' positions, reducing susceptibility to phosphorylase cleavage .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | Slightly soluble in DMSO, methanol | |

| Storage Conditions | Stable at +4°C in dry conditions | |

| Molecular Weight | 285.23 g/mol | |

| Classification | Nucleoside analogue |

The absence of 2' and 3' hydroxyl groups prevents participation in phosphodiester bond formation, a critical feature for its role as a chain terminator in nucleic acid synthesis .

Synthesis and Structural Modification

The synthesis of 3'-amino-2',3'-dideoxy-2-fluoroadenosine involves multi-step modifications to adenosine or its derivatives. A convergent approach is typically employed, combining fluorinated sugar moieties with adenine bases .

Key Synthetic Steps

-

Fluorination: Introduction of fluorine at the 2' position using diethylaminosulfur trifluoride (DAST), which substitutes hydroxyl groups with inversion of configuration .

-

Amination: Replacement of the 3' hydroxyl group with an amino group via nucleophilic substitution or reductive amination.

-

Deoxygenation: Removal of hydroxyl groups at 2' and 3' positions using Barton-McCombie or other radical-based deoxygenation methods .

For example, DAST-mediated fluorination of protected adenosine intermediates yields 2'-fluoro derivatives, which are subsequently aminated at the 3' position using ammonia or ammonium salts . Stereochemical outcomes are validated via NMR coupling constants, such as (H-F) correlations .

Biological Activity and Mechanism of Action

3'-Amino-2',3'-dideoxy-2-fluoroadenosine exhibits antiviral activity by inhibiting viral replication through multiple mechanisms:

Inhibition of Nucleic Acid Synthesis

Upon cellular uptake, the compound undergoes phosphorylation to its triphosphate form, which competes with endogenous nucleotides for incorporation into viral RNA or DNA. The absence of 3' hydroxyl groups prevents elongation, leading to chain termination . Studies on analogous compounds (e.g., 2',3'-dideoxy-3'-fluoroadenosine) demonstrate 50% effective concentrations (EC₅₀) of 0.5–2.0 µM against HIV-1 and hepatitis B virus (HBV) .

Enzymatic Stability

The 2'-fluorine substitution confers resistance to adenosine deaminase, a common degradation enzyme, while the 3'-amino group enhances cellular retention . Comparative studies show that fluorination at the 2' position increases metabolic half-life by >10-fold compared to non-fluorinated analogues .

Therapeutic Applications and Research Findings

Antiviral Research

3'-Amino-2',3'-dideoxy-2-fluoroadenosine has shown promise against RNA viruses (e.g., HIV, HCV) and DNA viruses (e.g., HBV). Phosphoramidate prodrug derivatives of related compounds exhibit 10–100-fold higher potency than parent nucleosides, attributed to improved intracellular delivery and phosphorylation . For instance, protide modifications of 2',3'-dideoxy-3'-fluoroadenosine reduce HIV-1 replication by 90% at nanomolar concentrations .

Conformational Analysis and Structure-Activity Relationships

Fluorine’s electronegativity induces distinct sugar puckering conformations:

-

2'-Fluoro substituents favor a C3'-endo (North) conformation, associated with RNA virus inhibition.

-

3'-Fluoro analogues adopt C2'-endo (South) conformations, effective against DNA viruses .

X-ray crystallography and NMR studies confirm that 3'-amino-2',3'-dideoxy-2-fluoroadenosine preferentially adopts the North conformation, enhancing its affinity for viral polymerases .

Future Directions and Challenges

-

Prodrug Development: Phosphoramidate and lipid conjugates may enhance bioavailability and target specificity .

-

Combination Therapies: Synergistic effects with existing antivirals (e.g., tenofovir) warrant exploration .

-

Resistance Mitigation: Structural modifications to bypass viral polymerase mutations are critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume